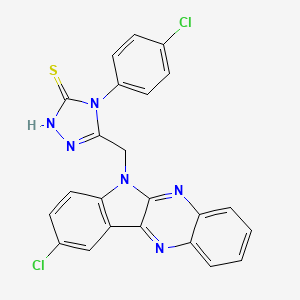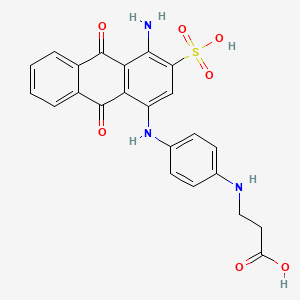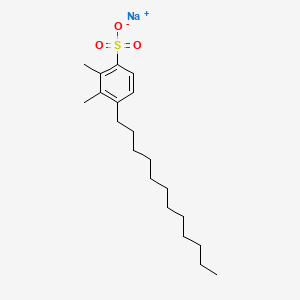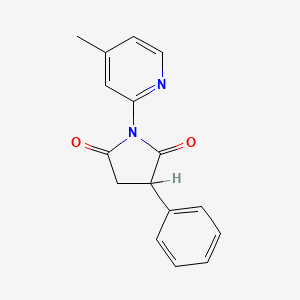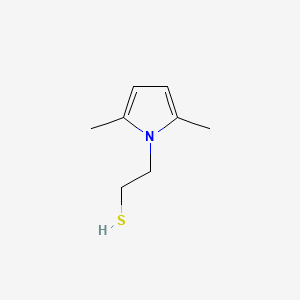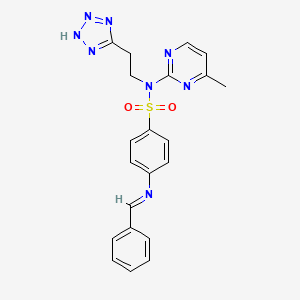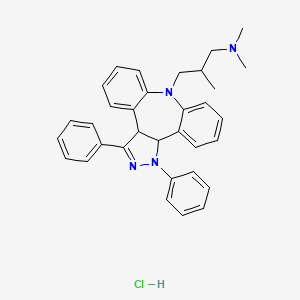
Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dibenzo(b,f)pyrazolo(3,4-d)azepine core and several functional groups that contribute to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(b,f)pyrazolo(3,4-d)azepine core, followed by the introduction of the dimethylamino and methylpropyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted products.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or a biochemical tool.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with molecular targets in the body can be studied to understand its mechanism of action and therapeutic potential.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for other chemical processes.
作用機序
The mechanism of action of Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects or other biological outcomes.
類似化合物との比較
Similar Compounds
Similar compounds to Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride include other dibenzo(b,f)pyrazolo derivatives with different functional groups. These compounds may share similar core structures but differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
90358-76-2 |
|---|---|
分子式 |
C33H35ClN4 |
分子量 |
523.1 g/mol |
IUPAC名 |
3-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C33H34N4.ClH/c1-24(22-35(2)3)23-36-29-20-12-10-18-27(29)31-32(25-14-6-4-7-15-25)34-37(26-16-8-5-9-17-26)33(31)28-19-11-13-21-30(28)36;/h4-21,24,31,33H,22-23H2,1-3H3;1H |
InChIキー |
KOKFYXPRZFFWJH-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2C3C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)CN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




